2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-12-8-6-11(7-9-12)15-10-23-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNZQLUYZKKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the brominated thiazole derivative with 4-methoxyphenyl isocyanate to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of thiazole, including this compound, exhibit promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole derivatives showed significant inhibition of bacterial growth, suggesting potential use as antimicrobial agents .
Anticancer Properties
Research has highlighted the anticancer potential of 2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. In vitro studies have shown efficacy against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action is believed to involve modulation of enzyme activity linked to cancer cell proliferation .
Biological Studies
Enzyme Interaction Studies
The thiazole moiety enhances the binding affinity of the compound to biological targets such as enzymes and receptors. This property makes it a valuable tool for studying enzyme interactions and understanding the biochemical pathways involved in diseases .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding modes of this compound with various biological targets. These studies provide insights into the compound's potential efficacy and specificity as a drug candidate .
Material Science
Development of New Materials
The unique chemical structure of this compound allows its application in material science. Its electronic properties can be harnessed for developing new materials with specific optical or electronic characteristics. Research is ongoing to explore these applications further .
Case Studies
-
Study on Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested for antimicrobial activity using turbidimetric methods. The results indicated that compounds similar to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria . -
Anticancer Activity Assessment
In another study focused on anticancer properties, derivatives were evaluated against MCF7 cells using the Sulforhodamine B assay. The findings revealed that certain derivatives showed IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methoxyphenyl)benzamide: Similar structure but with a different position of the methoxy group.
2-bromo-N-(4-methoxyphenyl)benzamide: Lacks the thiazole ring, making it less complex.
2-bromo-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a methoxy group.
Uniqueness
2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity compared to similar compounds.
Biological Activity
2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound characterized by its unique structural components, including a bromine atom and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula for this compound is C12H11BrN2OS, with a molecular weight of 311.20 g/mol. The structure includes a benzamide core that is substituted with a bromine atom and a thiazole ring, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11BrN2OS |
| Molecular Weight | 311.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | SDLCZUWFIIDQNF-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole ring can participate in π-π interactions and hydrogen bonding, enhancing the compound's binding affinity to enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to thiazoles can inhibit bacterial growth by disrupting lipid biosynthesis pathways in bacterial cells. The presence of electron-withdrawing groups like bromine enhances this activity by increasing the compound's lipophilicity and membrane permeability .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7) cells. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Study on Antimicrobial Activity
A study conducted on thiazole derivatives found that compounds similar to this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using a turbidimetric method, revealing effective concentrations that inhibit bacterial growth significantly .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, derivatives containing the thiazole moiety were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting superior efficacy in targeting cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling. For example:
- Thiazole Ring Formation: React 4-(4-methoxyphenyl)thiazol-2-amine with 2-bromobenzoyl chloride under reflux in anhydrous THF with a catalytic base (e.g., triethylamine) .
- Purification: Recrystallization using methanol or ethanol improves purity, as demonstrated in analogous benzamide syntheses .
- Key Parameters: Temperature control (80–100°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yields >70% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm functional groups (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, as seen in analogous thiazole derivatives with orthorhombic crystal systems (e.g., P2₁2₁2₁ space group, R factor <0.05) .
- FT-IR: Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
Q. What in vitro biological screening approaches are commonly used to assess its potential therapeutic activities?
Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes (e.g., bacterial acps-pptase) using spectrophotometric monitoring of substrate conversion .
- Cytotoxicity Testing: MTT assays in cancer cell lines (IC₅₀ determination), with positive controls like doxorubicin .
- Antimicrobial Screening: Disk diffusion or microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, electron-donating groups) influence biological activity and pharmacokinetics?
Methodological Answer:
- Halogen Effects: Bromine enhances lipophilicity (logP ↑0.5–1.0) and binding to hydrophobic enzyme pockets, as seen in trifluoromethyl analogs .
- Methoxy Group Impact: Electron-donating methoxy substituents improve metabolic stability (t₁/₂ >4 hrs in liver microsomes) but may reduce solubility .
- SAR Studies: Systematic substitution at the benzamide or thiazole moiety (e.g., nitro, fluoro) guides optimization of IC₅₀ values .
Q. What computational strategies predict target binding affinities and guide rational drug design?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase for anti-Alzheimer activity) .
- QSAR Models: CoMFA/CoMSIA analyses correlate substituent electronegativity with antibacterial potency (r² >0.85) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Q. How should researchers address discrepancies in bioactivity data across assay systems or cell lines?
Methodological Answer:
- Assay Standardization: Use consistent protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Cell Line Validation: Authenticate cell lines via STR profiling and include isogenic pairs (e.g., p53 wild-type vs. mutant) .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to resolve variability .
Q. What strategies elucidate the compound’s mechanism of action at the enzyme or pathway level?
Methodological Answer:
- Pathway Profiling: RNA-seq or phosphoproteomics identifies dysregulated pathways (e.g., MAPK/NF-κB in inflammation) .
- Enzyme Kinetics: Michaelis-Menten analysis with/without inhibitor reveals competitive/non-competitive inhibition .
- Chemical Proteomics: Pull-down assays with biotinylated probes isolate target proteins .
Q. How can researchers design stability studies to evaluate degradation pathways under various storage conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC Monitoring: Track degradation products (e.g., hydrolyzed amide bonds) with C18 columns and PDA detection .
- Arrhenius Modeling: Predict shelf life at 25°C using rate constants from accelerated studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
